REACTION_SMILES
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[CH3:33][OH:34].[F:1][c:2]1[c:3]([CH2:4][n:5]2[cH:6][c:7]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])[c:8]3[c:9]2[cH:10][n:11][c:12]([C:14](=[O:15])[O:16][CH3:17])[cH:13]3)[cH:24][cH:25][c:26]([F:28])[cH:27]1.[Li+:31].[OH-:30].[OH2:29].[OH2:32]>>[F:1][c:2]1[c:3]([CH2:4][n:5]2[cH:6][c:7]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])[c:8]3[c:9]2[cH:10][n:11][c:12]([C:14](=[O:15])[OH:16])[cH:13]3)[cH:24][cH:25][c:26]([F:28])[cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOCc1cn(Cc2ccc(F)cc2F)c2cnc(C(=O)OC)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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COCCOCc1cn(Cc2ccc(F)cc2F)c2cnc(C(=O)O)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |